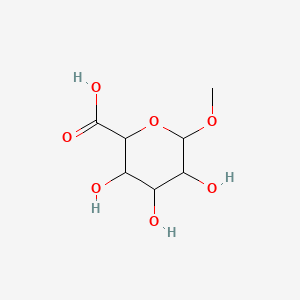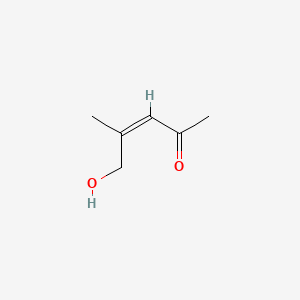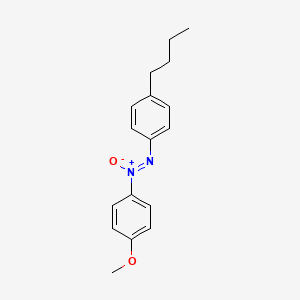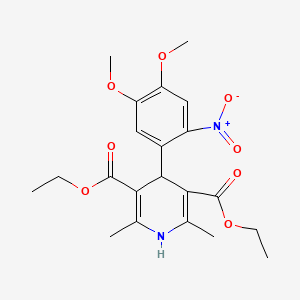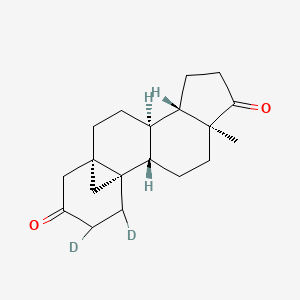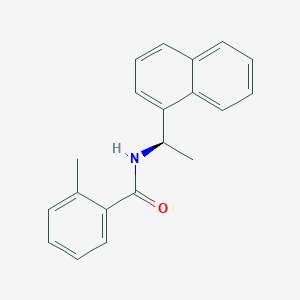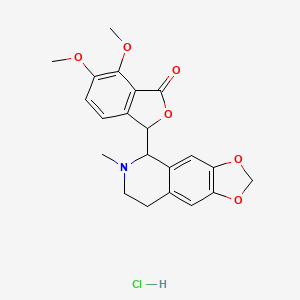
Isocoryne hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isocoryne hydrochloride typically involves the extraction of hydrastine from the goldenseal plant, followed by chemical modification to obtain the hydrochloride salt. The process includes:
Extraction: Hydrastine is extracted from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like crystallization or chromatography.
Hydrochloride Formation: Hydrastine is reacted with hydrochloric acid to form this compound. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and large-scale crystallization ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Isocoryne hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can convert this compound into other related compounds with potential therapeutic applications.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with modified chemical structures and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydrastine derivatives, which may exhibit different pharmacological activities and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other alkaloid derivatives and complex organic molecules.
Biology: Research has shown that isocoryne hydrochloride exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: The compound has been investigated for its potential use in treating conditions such as cardiovascular diseases and infections.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of isocoryne hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: The compound modulates signaling pathways related to inflammation and immune response, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Isocoryne hydrochloride can be compared with other similar compounds, such as:
Hydrastine: The parent compound from which this compound is derived.
Berberine: Another alkaloid found in goldenseal with similar antimicrobial properties.
Palmatine: An alkaloid with comparable pharmacological activities.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct pharmacological properties it exhibits
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBFHJWLYXILMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
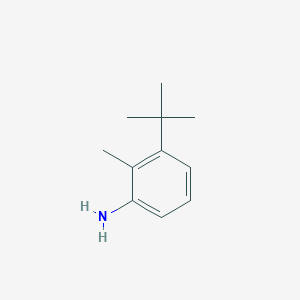
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
